molecular formula C8H12N2 B083115 2-(4-Aminophenyl)ethylamine CAS No. 13472-00-9

2-(4-Aminophenyl)ethylamine

Cat. No. B083115
CAS RN: 13472-00-9
M. Wt: 136.19 g/mol
InChI Key: LNPMZQXEPNWCMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(4-Aminophenyl)ethylamine, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, involves starting from halogenated precursors. These compounds are synthesized through multi-step reactions including halogenation, nitration, and reduction processes. The introduction of substituents at the nitrogen atom significantly influences the binding affinity to receptors, showcasing the compound's versatility in drug development (Claudi et al., 1990).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a derivative of 2-(4-Aminophenyl)ethylamine, has been determined through X-ray diffraction. It crystallizes in the orthorhombic space group, with intramolecular N–H…O hydrogen bonds contributing to its stability. Such detailed structural analysis helps in understanding the interactions and reactivity of the molecule (Sapnakumari et al., 2014).

Chemical Reactions and Properties

2-(4-Aminophenyl)ethylamine and its derivatives engage in various chemical reactions, including interactions with dopaminergic receptors. The chemical modification, such as N-substitution, has been shown to alter the compound's affinity for different dopamine receptor subtypes, demonstrating its potential in the development of selective dopamine receptor ligands (Claudi et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of 2-(4-Aminophenyl)ethylamine derivatives are crucial for their application in material science and pharmaceuticals. For example, the fermentative production of 2-(4-aminophenyl)ethylamine for synthesizing novel heat-resistant biopolyurea showcases the importance of understanding these properties for industrial applications (Minakawa et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups and behavior under various conditions, are essential for the synthesis and application of 2-(4-Aminophenyl)ethylamine derivatives. The modification of its structure, such as the introduction of halogen or methoxy groups, can significantly affect its binding affinity and selectivity towards biological targets, as well as its physical properties (Claudi et al., 1990).

Scientific Research Applications

  • Antidepressant Activity : 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to 2-(4-Aminophenyl)ethylamine, have shown potential as antidepressants. They inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. Some derivatives, like venlafaxine, are undergoing clinical evaluation (Yardley et al., 1990).

  • Polyurea Synthesis : Fermentative production of 2-(4-aminophenyl)ethylamine has been optimized using genetically engineered Escherichia coli. This compound is a monomer for heat-resistant biopolyureas, making it significant in the field of advanced materials (Minakawa et al., 2022).

  • Dopamine Receptor Ligands : 2-(4-Fluoro-3-hydroxyphenyl)ethylamine and its derivatives have been studied for their binding affinities to dopamine receptors. These compounds are important in the development of drugs targeting dopamine-related disorders (Claudi et al., 1990; Claudi et al., 1992).

  • Pharmacological Properties : A study on 2-(2-Hydroxyethylamine)-3-(3-methyl-2-butenyl)-1,4-dihydro-1,4-naphthalenedione and related compounds explored their antibacterial and modulatory activities, highlighting their potential use in combating bacterial resistance (Figueredo et al., 2020).

  • Organic Electronics : Research on naphthylamine-based compounds, similar to 2-(4-Aminophenyl)ethylamine, found them to be effective electron transporters in organic electronics. This has implications for the development of more efficient organic light-emitting diodes (Tse et al., 2006).

  • Molecular Modification in Medicinal Chemistry : Synthesis and analytical characterization of derivatives based on the 1,2-diarylethylamine template, including 2-(4-Aminophenyl)ethylamine, have been conducted. These substances have potential clinical applications and recreational uses due to their psychoactive effects (Dybek et al., 2019).

Safety And Hazards

This compound is toxic if swallowed, in contact with skin, and if inhaled. It causes severe skin burns and eye damage . It should be stored under inert gas and conditions to avoid include light and air sensitivity .

Future Directions

The aromatic diamine “2-(4-Aminophenyl)ethylamine” is a potential monomer for polymers and advanced materials. It has been produced by fermentation using genetically engineered Escherichia coli . This study is the first to synthesize polyureas from the microbial aromatic diamine. Their excellent thermostability will be useful for the industrial production of heat-resistant polymer materials .

properties

IUPAC Name

4-(2-aminoethyl)aniline
Source PubChem
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InChI

InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPMZQXEPNWCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30158902
Record name 2-(4-Aminophenyl)ethylamine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(4-Aminophenyl)ethylamine

CAS RN

13472-00-9
Record name 2-(4-Aminophenyl)ethylamine
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Record name 2-(4-Aminophenyl)ethylamine
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Record name 2-(4-Aminophenyl)ethylamine
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Record name 4-(2-aminoethyl)aniline
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Synthesis routes and methods

Procedure details

In a 200-ml autoclave were placed 12 grams (0.05 mole) of anhydrous potassium p-(2-aminoethyl)benzene sulfonate, 6.1 grams (0.11 mole) of potassium amide and 55 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 135° C for 5 hours. The reaction pressure in the autoclave was 115 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 4-(2-aminoethyl)aniline. The recrystallization thereof from ether gave 5.6 grams of 4-(2-aminoethyl)aniline having a melting point of 62° to 63° C and boiling point of 140° to 142° C/12 mm Hg. Yield was 82.5%.
Name
potassium p-(2-aminoethyl)benzene sulfonate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)ethylamine
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2-(4-Aminophenyl)ethylamine

Citations

For This Compound
207
Citations
H Minakawa, S Masuo, K Takada… - Bioscience …, 2022 - academic.oup.com
The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials. Here, 4APEA was produced by fermentation using …
Number of citations: 4 academic.oup.com
LH Semprevivo - Carbohydrate research, 1988 - Elsevier
NOTE 223 ph~ ny~~ ethyla~~~ e for same reaction to occur, higher mol.-wt. o~ igosacchaxid~ s were very poor@ soirbk, Eden at &v&d t~ rn~ erat~ res, in the linker which resufted in the …
Number of citations: 9 www.sciencedirect.com
PR Lambden, JE Heckels - Journal of Immunological Methods, 1982 - Elsevier
Oligosaccharide was isolated from the lipopolysaccharide of Neisseria gonorrhoeae P9 following partial acid hydrolysis. The exposed terminal keto-deoxyoctonic acid group of the …
Number of citations: 52 www.sciencedirect.com
HD Grimmecke, H Brade - Glycoconjugate journal, 1998 - Springer
Reductive amination of 3-deoxy-D-manno-octulosonic acid (Kdo) with allylamine (AllN) or 2-(4-aminophenyl)ethylamine (APEA) yields epimer pairs of 2-N-allylamino and 2-N-[2-(4-…
Number of citations: 10 link.springer.com
M Ueda, M Morishima, M Kakuta - Polymer journal, 1991 - researchgate.net
As part of our research program on the synthesis of condensation polymers by a direct polycondensation," our group have recently initiated the synthesis of sequential polyamide by the …
Number of citations: 15 www.researchgate.net
SB Svenson, AA Lindberg - Journal of Immunological Methods, 1979 - Elsevier
A coupling method for covalent attachment of acid labile oligosaccharides isolated from S. typhimurium O-polysaccharide to macromolecular carriers is described. Arylamine groups …
Number of citations: 84 www.sciencedirect.com
L Wu, G Li, K Prashanthan, A Musiienko, J Li… - Advanced …, 2023 - Wiley Online Library
Inorganic metal halide perovskites such as CsPbI 3 are promising for high‐performance, reproducible, and robust solar cells. However, inorganic perovskites are sensitive to humidity, …
Number of citations: 8 onlinelibrary.wiley.com
BJ Tardiff, R McDonald, MJ Ferguson… - The Journal of Organic …, 2012 - ACS Publications
We report a diverse demonstration of synthetically useful chemoselectivity in the synthesis of di-, tri-, and tetraamines (62 examples) by use of Buchwald–Hartwig amination employing a …
Number of citations: 77 pubs.acs.org
M Ueda, M Morishima, M Kakuta, J Sugiyama - Macromolecules, 1992 - ACS Publications
Ordered (head-to-tail) polyamides were prepared by the direct polycondensation of a symmetric monomer, succinic anhydride, with a nonsymmetric monomer, 2-(4-aminophenyl) …
Number of citations: 40 pubs.acs.org
IS Severina - European Journal of Biochemistry, 1973 - Wiley Online Library
Mitochondrial monoamine oxidase from a pig liver was rendered soluble by two‐fold extraction of mitochondrial phospholipids with methylethyl ketone according to Holluger and …
Number of citations: 42 febs.onlinelibrary.wiley.com

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